molecular formula C23H27N3O4 B264501 N-[3-(1H-imidazol-1-yl)propyl]-2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanamide

N-[3-(1H-imidazol-1-yl)propyl]-2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanamide

Katalognummer B264501
Molekulargewicht: 409.5 g/mol
InChI-Schlüssel: KXNRZZWQUAATAL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[3-(1H-imidazol-1-yl)propyl]-2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanamide, also known as PIM-447, is a small molecule inhibitor of PIM kinases. PIM kinases are a family of serine/threonine kinases that play important roles in cell proliferation, survival, and metabolism. PIM-447 has shown promise as a therapeutic agent in the treatment of cancer.

Wirkmechanismus

N-[3-(1H-imidazol-1-yl)propyl]-2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanamide inhibits the activity of PIM kinases, which are involved in a variety of cellular processes that contribute to cancer growth and survival. By inhibiting PIM kinases, N-[3-(1H-imidazol-1-yl)propyl]-2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanamide can induce apoptosis (cell death) in cancer cells and inhibit their growth.
Biochemical and Physiological Effects
Studies have shown that N-[3-(1H-imidazol-1-yl)propyl]-2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanamide can inhibit the proliferation of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis in cancer cells and inhibit the growth of tumors in animal models. Additionally, N-[3-(1H-imidazol-1-yl)propyl]-2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanamide has been shown to sensitize cancer cells to other cancer treatments, such as chemotherapy and radiation therapy.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using N-[3-(1H-imidazol-1-yl)propyl]-2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanamide in lab experiments is that it is a small molecule inhibitor, which makes it easier to work with than other types of inhibitors, such as antibodies. Additionally, N-[3-(1H-imidazol-1-yl)propyl]-2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanamide has shown promise as a therapeutic agent in the treatment of cancer, which makes it an attractive target for further research.
One limitation of using N-[3-(1H-imidazol-1-yl)propyl]-2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanamide in lab experiments is that it may not be effective in all types of cancer. Additionally, PIM kinases are involved in a variety of cellular processes, which means that inhibiting them may have unintended consequences.

Zukünftige Richtungen

There are several future directions for research on N-[3-(1H-imidazol-1-yl)propyl]-2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanamide. One area of interest is the development of combination therapies that include N-[3-(1H-imidazol-1-yl)propyl]-2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanamide and other cancer treatments, such as chemotherapy and radiation therapy. Additionally, there is interest in exploring the potential of N-[3-(1H-imidazol-1-yl)propyl]-2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanamide in the treatment of other diseases, such as autoimmune disorders and viral infections. Finally, there is a need for further research on the safety and efficacy of N-[3-(1H-imidazol-1-yl)propyl]-2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanamide in humans, which will require clinical trials.

Synthesemethoden

The synthesis of N-[3-(1H-imidazol-1-yl)propyl]-2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanamide has been described in the scientific literature. The compound can be synthesized through a multi-step process involving the coupling of an imidazole derivative with a benzochromene derivative, followed by the addition of a propanamide group. The final product can be purified through column chromatography.

Wissenschaftliche Forschungsanwendungen

N-[3-(1H-imidazol-1-yl)propyl]-2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanamide has been the subject of numerous scientific studies exploring its potential as a therapeutic agent in the treatment of cancer. These studies have focused on a variety of cancer types, including leukemia, lymphoma, and solid tumors.

Eigenschaften

Produktname

N-[3-(1H-imidazol-1-yl)propyl]-2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanamide

Molekularformel

C23H27N3O4

Molekulargewicht

409.5 g/mol

IUPAC-Name

N-(3-imidazol-1-ylpropyl)-2-[(4-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxy]propanamide

InChI

InChI=1S/C23H27N3O4/c1-15-20(29-16(2)22(27)25-10-5-12-26-13-11-24-14-26)9-8-18-17-6-3-4-7-19(17)23(28)30-21(15)18/h8-9,11,13-14,16H,3-7,10,12H2,1-2H3,(H,25,27)

InChI-Schlüssel

KXNRZZWQUAATAL-UHFFFAOYSA-N

SMILES

CC1=C(C=CC2=C1OC(=O)C3=C2CCCC3)OC(C)C(=O)NCCCN4C=CN=C4

Kanonische SMILES

CC1=C(C=CC2=C1OC(=O)C3=C2CCCC3)OC(C)C(=O)NCCCN4C=CN=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.